5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its analogs can be investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the methoxy and methyl groups, which can affect its reactivity and biological activity.
5-(4-Chloro-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
The presence of the methoxy and methyl groups in 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine makes it unique compared to other oxadiazole derivatives. These groups can affect the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 230.27 g/mol. The compound features an oxadiazole ring, which is known for its significant biological properties. The methoxy and dimethyl substitutions on the phenyl ring enhance the compound's lipophilicity and biological interactions.
Synthesis Methods
Several methods have been reported for synthesizing this compound. Common approaches include:
- Condensation Reactions : Utilizing hydrazine derivatives with carboxylic acids to form the oxadiazole ring.
- Cyclization Techniques : Employing various cyclization agents under controlled conditions to promote the formation of the oxadiazole structure.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study conducted by Jawed et al. (2014) evaluated several oxadiazole derivatives for their anticancer activity against various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cells. The compound this compound was found to have a mean growth inhibition percentage (GP) of 62.61%, indicating potent activity against these cell lines .
Cell Line | Growth Inhibition (%) |
---|---|
MDA-MB-435 (Melanoma) | 15.43 |
K-562 (Leukemia) | 18.22 |
T-47D (Breast Cancer) | 34.27 |
HCT-15 (Colon Cancer) | 39.77 |
Molecular docking studies suggest that this compound interacts with key biological targets such as epidermal growth factor receptors (EGFR). The hydrophobic interactions observed are similar to those seen with known anticancer drugs like Tamoxifen. This interaction profile suggests potential pathways for modulating cellular responses and inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives:
- Methoxy Group : Enhances lipophilicity and increases interaction with cellular membranes.
- Dimethyl Substitution : Improves binding affinity to target proteins.
- Oxadiazole Ring : Essential for the compound's biological activity due to its electron-withdrawing properties.
Case Studies
A notable case study involved the testing of various oxadiazole derivatives in preclinical models. The compound demonstrated significant efficacy in xenograft models of breast cancer, where it reduced tumor volume significantly compared to control groups . Additionally, its safety profile was evaluated in preliminary toxicological studies showing minimal adverse effects at therapeutic doses.
Properties
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-8(5-7(2)9(6)15-3)10-13-14-11(12)16-10/h4-5H,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISZXPZRAGZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677741 | |
Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-81-2 | |
Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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